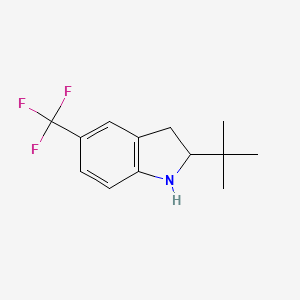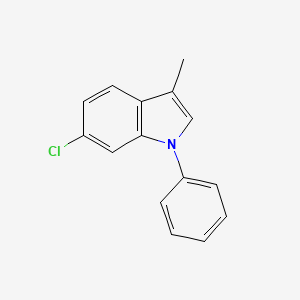
2-(2-Fluoro-5-methoxybenzyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluor-5-methoxybenzyl)malonsäure ist eine organische Verbindung mit der Summenformel C11H11FO5. Sie zeichnet sich durch das Vorhandensein eines Fluoratoms und einer Methoxygruppe aus, die an einen Benzylring gebunden sind, der wiederum an eine Malonsäureeinheit gekoppelt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Fluor-5-methoxybenzyl)malonsäure beinhaltet typischerweise die Reaktion von 2-Fluor-5-methoxybenzyl-bromid mit Diethylmalonat in Gegenwart einer Base wie Natrium-ethoxid. Die Reaktion verläuft über einen nucleophilen Substitutionsmechanismus und führt nach anschließender Hydrolyse und Decarboxylierung zu dem gewünschten Produkt .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-(2-Fluor-5-methoxybenzyl)malonsäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme zum Einsatz kommen, um eine konstante Produktion zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Fluor-5-methoxybenzyl)malonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Fluor- oder Methoxygruppen durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu) können Substitutionsreaktionen ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen könnte .
Wissenschaftliche Forschungsanwendungen
2-(2-Fluor-5-methoxybenzyl)malonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexer Moleküle.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Stoffwechselwegen eingesetzt werden.
Industrie: Sie kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Fluor-5-methoxybenzyl)malonsäure beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Fluor- und Methoxygruppen können die Reaktivität und Bindungsaffinität der Verbindung beeinflussen und sie zu einem wertvollen Werkzeug in der Untersuchung von Enzymmmechanismen und Rezeptorinteraktionen machen .
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-5-methoxybenzyl)malonic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme mechanisms and receptor interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-Fluor-5-methylbenzyl)malonsäure
- 2-(2-Fluor-5-ethoxybenzyl)malonsäure
- 2-(2-Fluor-5-chlorbenzyl)malonsäure
Einzigartigkeit
2-(2-Fluor-5-methoxybenzyl)malonsäure ist aufgrund des Vorhandenseins sowohl von Fluor- als auch von Methoxygruppen einzigartig, was ihre chemischen Eigenschaften und Reaktivität im Vergleich zu ähnlichen Verbindungen deutlich verändern kann. Diese funktionellen Gruppen können ihre Stabilität, Löslichkeit und potenzielle biologische Aktivität verbessern .
Eigenschaften
Molekularformel |
C11H11FO5 |
|---|---|
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
2-[(2-fluoro-5-methoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H11FO5/c1-17-7-2-3-9(12)6(4-7)5-8(10(13)14)11(15)16/h2-4,8H,5H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
JCWFERLHIZDKFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)F)CC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)










